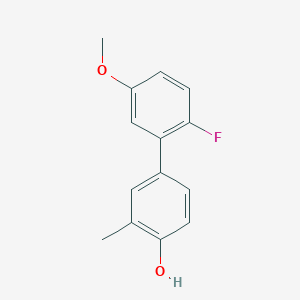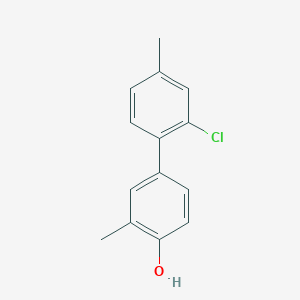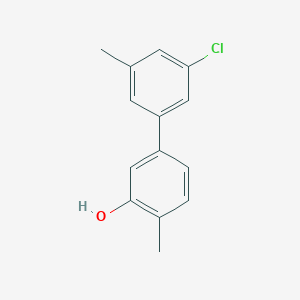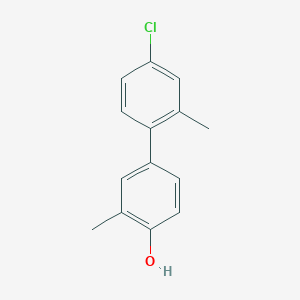
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% (CMP-95) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 105-107°C. CMP-95 is soluble in most organic solvents and is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This compound has been studied extensively in both academic and industrial settings, and its properties and applications are well-known.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of dyes, pigments, and other organic compounds. In addition, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, surfactants, and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds allow 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% to interact with other molecules, forming complexes that can catalyze or inhibit certain chemical reactions. Additionally, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% can act as an electron donor or acceptor, depending on the reaction conditions.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. In addition, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. Additionally, 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is soluble in most organic solvents, making it easy to work with in the laboratory. The main limitation of 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95%. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Additionally, further research could be done on its biochemical and physiological effects, such as its antioxidant, antimicrobial, and anti-inflammatory properties. Finally, further research could be done to explore its potential use as a catalyst or inhibitor in certain chemical reactions.
Synthesis Methods
5-(4-Chloro-2-methylphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of an aromatic compound with an acid chloride, followed by an intramolecular Friedel-Crafts alkylation. Other methods include the reaction of an aromatic compound with an alkyl halide, the reaction of an aromatic compound with a Grignard reagent, and the reaction of an aromatic compound with an organometallic compound.
properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-11(8-13(16)6-9)14-4-3-12(15)7-10(14)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODMIUPOVKJLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683864 |
Source


|
| Record name | 4'-Chloro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-90-2 |
Source


|
| Record name | 4'-Chloro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














